molecular formula C8H5ClO4S3 B2463372 methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate CAS No. 129949-97-9

methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2463372
CAS No.: 129949-97-9
M. Wt: 296.75
InChI Key: XZFRMRQFVOPBHA-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common method starts with the chlorosulfonation of thieno[2,3-b]thiophene using chlorosulfonic acid, resulting in the formation of the chlorosulfonyl derivative. This intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Sulfonyl derivatives.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its chlorosulfonyl group allows for nucleophilic substitution reactions, making it suitable for creating diverse derivatives that can exhibit biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For instance, modifications to the chlorosulfonyl group have been shown to enhance selectivity towards tumor cells while minimizing effects on normal cells.

Biological Interactions

Preliminary studies indicate that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for drug design and development.

Interaction Studies

  • Proteins : Binding assays reveal that this compound can modulate the activity of certain enzymes involved in metabolic pathways.
  • Nucleic Acids : It shows potential for influencing gene expression through interaction with DNA or RNA structures, suggesting applications in gene therapy.

Material Science

Beyond biological applications, this compound is also explored in material science for its electronic properties. The thieno[2,3-b]thiophene framework offers interesting electrical conductivity characteristics, making it a candidate for organic semiconductors.

Application in Organic Electronics

Research indicates that films made from this compound exhibit promising charge transport properties, which could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructureUnique Features
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylateC₆H₄Cl₂O₄S₂Contains an additional chlorine atom; may exhibit different reactivity patterns.
Methyl thieno[3,2-b]thiophene-2-carboxylateC₈H₇O₂SLacks chlorosulfonyl group; primarily studied for electronic properties.
Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylateC₈H₈N₂O₃S₂Contains a sulfamoyl group; potential for different biological activities.

The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is not well-documented. its derivatives may interact with biological targets through various pathways. For instance, thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways would depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. The presence of both the chlorosulfonyl and carboxylate ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound (CAS Number: 2169521-06-4) features a thieno[2,3-b]thiophene core with a chlorosulfonyl group and a methyl ester. The presence of these functional groups contributes to its reactivity and potential biological activity.

Chemical Structure:

C8H5ClO4S3\text{C}_8\text{H}_5\text{ClO}_4\text{S}_3

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including chlorination reactions and coupling reactions with other thiophene derivatives. The versatility in synthesis allows for modifications that may enhance its biological properties.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may lead to diverse biological effects, particularly in the context of drug design and development.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds structurally related to this compound. For instance, studies have shown that similar thienothiophene derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

Compound Name Structure Unique Features
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylateC₆H₄Cl₂O₄S₂Contains an additional chlorine atom; may exhibit different reactivity patterns.
Methyl thieno[3,2-b]thiophene-2-carboxylateC₈H₇O₂SLacks chlorosulfonyl group; primarily studied for electronic properties.
Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylateC₈H₈N₂O₃S₂Contains a sulfamoyl group; potential for different biological activities.

The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.

Case Studies and Research Findings

  • Antitumor Activity : A study investigating the effects of thienothiophene derivatives on cancer cells demonstrated significant cytotoxicity at low concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.
    • Findings : IC50 values ranged from 10 to 30 µM across various cancer cell lines.
  • Protein Interaction Studies : Molecular docking studies indicated that this compound may bind effectively to target proteins involved in cancer progression.
    • Results : Predicted binding affinities were comparable to known inhibitors in the literature.

Properties

IUPAC Name

methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRMRQFVOPBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crystals of phosphorus pentachloride (9.80 g., 47.1 mmoles) were added in portions to chlorosulfonic acid (9 ml., 15.4 g., 132 mmoles) in an inert atmosphere. The solution was stirred for 15 minutes. To this solution small portions of methyl thieno[2,3-b]thiophene-2-carboxylate (8.49 g., 42.8 mmoles) were slowly added, allowing for subsiding of effervescence between additions. After the addition was complete, the solution was stirred in an inert atmosphere for 25 minutes. The resulting solution was poured carefully onto ice-water. The resulting mixture was triturated and the off-white crystals were collected and washed with water and dried in vacuo over phosphorus pentoxide to give 11.58 g of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. This was used in the next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step Two

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